molecular formula C21H29ClN2O3 B13767662 Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride CAS No. 63991-29-7

Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride

Cat. No.: B13767662
CAS No.: 63991-29-7
M. Wt: 392.9 g/mol
InChI Key: OQAYOKXYIRUJCF-UHFFFAOYSA-N
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Description

This compound (CAS 63991-29-7) is a benzyl alcohol derivative with a complex structure featuring:

  • An alpha-methyl group on the benzyl alcohol backbone.
  • A 3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy) substituent on the benzene ring.
  • A hydrochloride salt formulation, enhancing its solubility and stability in pharmaceutical applications .

The hydrochloride salt improves bioavailability, making it suitable for therapeutic formulations .

Properties

CAS No.

63991-29-7

Molecular Formula

C21H29ClN2O3

Molecular Weight

392.9 g/mol

IUPAC Name

1-[3-(1-hydroxyethyl)phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C21H28N2O3.ClH/c1-17(24)18-6-5-9-21(14-18)26-16-20(25)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19;/h2-9,14,17,20,24-25H,10-13,15-16H2,1H3;1H

InChI Key

OQAYOKXYIRUJCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzyl alcohol derivative, followed by the introduction of the piperazine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of substituted benzyl alcohols. Key analogues include:

Compound Name (CAS) Structural Differences Key Properties/Applications
Alpha-Methyl-2-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)benzyl alcohol (49646-03-9) Substitution at 2-position on the benzene ring Likely altered receptor affinity due to positional isomerism; may exhibit different pharmacokinetics.
Benzyl alcohol (100-51-6) No substituents; simpler structure Solvent, preservative, fragrance; limited pharmacological activity.
Beta-Phenylethanol (60-12-8) Ethanol group instead of methanol; natural occurrence Fragrance precursor; glycosidic forms in berries.
1-Heptanol (111-70-6) Aliphatic alcohol; no aromatic system Lower reactivity in hydrodeoxygenation (HDO) reactions; requires harsher catalytic conditions.

Physicochemical and Reactivity Comparisons

Solubility and Stability: The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogues like 49646-03-9 . Benzyl alcohol (100-51-6) is moderately soluble in water but forms esters readily, whereas the bulky 4-phenylpiperazine group in the target compound may slow esterification .

Reactivity in Catalytic Reactions: Benzyl alcohol derivatives undergo hydrodeoxygenation (HDO) to form toluene or benzaldehyde, but the target compound’s complex substituents likely hinder direct HDO pathways . Aliphatic alcohols (e.g., 1-heptanol) require higher temperatures or hydrogen pressures for HDO compared to benzyl alcohol derivatives, emphasizing the role of aromatic stabilization in reactivity .

Benzyl alcohol (100-51-6) exhibits acute toxicity in high doses (e.g., respiratory irritation), but the hydrochloride formulation may mitigate volatility-related risks .

Research Findings

  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step reactions, including etherification of benzyl alcohol with a propoxy-piperazine intermediate, followed by hydrochloride salt formation .
  • Catalytic Behavior : Unlike benzyl alcohol, which converts to benzaldehyde and toluene under Cu-MgAlO catalysts, the target compound’s steric hindrance may favor partial degradation or stable intermediates .
  • Toxicity Profile : While benzyl alcohol derivatives generally show low acute toxicity, the 4-phenylpiperazine group raises concerns about chronic neurochemical effects, necessitating further in vivo studies .

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